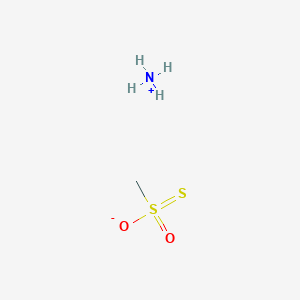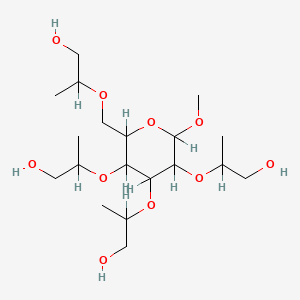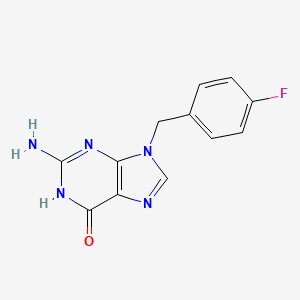![molecular formula C13H8ClNO4 B14110709 [1,1'-Biphenyl]-2-carboxylicacid, 2'-chloro-4'-nitro- CAS No. 26690-08-4](/img/structure/B14110709.png)
[1,1'-Biphenyl]-2-carboxylicacid, 2'-chloro-4'-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’-Biphenyl]-2-carboxylicacid, 2’-chloro-4’-nitro-: is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl core with a carboxylic acid group at the 2-position, a chlorine atom at the 2’-position, and a nitro group at the 4’-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2-carboxylicacid, 2’-chloro-4’-nitro- typically involves multi-step organic reactions. One common method is the nitration of [1,1’-Biphenyl]-2-carboxylicacid followed by chlorination. The nitration process involves the introduction of a nitro group into the biphenyl structure using a mixture of concentrated nitric acid and sulfuric acid. The chlorination step can be achieved using thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures and environmental considerations are crucial during the industrial synthesis due to the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the carboxylic acid group, leading to the formation of corresponding carboxylates or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chlorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Sodium methoxide or ammonia in an appropriate solvent.
Major Products Formed:
Oxidation: Carboxylates or other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Substituted biphenyl derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex biphenyl derivatives. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, including as anti-cancer agents and enzyme inhibitors.
Industry: In the industrial sector, the compound is used in the manufacture of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-2-carboxylicacid, 2’-chloro-4’-nitro- depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and chlorine groups can influence the compound’s reactivity and binding affinity to its targets.
Comparison with Similar Compounds
[1,1’-Biphenyl]-2-carboxylicacid, 4’-nitro-: Lacks the chlorine atom, which may result in different reactivity and applications.
[1,1’-Biphenyl]-2-carboxylicacid, 2’-chloro-:
[1,1’-Biphenyl]-2-carboxylicacid, 2’-amino-4’-nitro-: Contains an amino group instead of chlorine, leading to different biological activities.
Uniqueness: The combination of the carboxylic acid, chlorine, and nitro groups in [1,1’-Biphenyl]-2-carboxylicacid, 2’-chloro-4’-nitro- imparts unique chemical properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities distinguish it from other similar compounds.
Properties
CAS No. |
26690-08-4 |
|---|---|
Molecular Formula |
C13H8ClNO4 |
Molecular Weight |
277.66 g/mol |
IUPAC Name |
2-(2-chloro-4-nitrophenyl)benzoic acid |
InChI |
InChI=1S/C13H8ClNO4/c14-12-7-8(15(18)19)5-6-10(12)9-3-1-2-4-11(9)13(16)17/h1-7H,(H,16,17) |
InChI Key |
IYCATCVOBXQDBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110630.png)
![Acetic acid, 2-chloro-2-[2-(2-Methoxyphenyl)hydrazinylidene]-, ethyl ester](/img/structure/B14110631.png)
![2-((4-(benzo[d][1,3]dioxol-5-ylamino)quinazolin-2-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B14110634.png)


![N3-cyclopentyl-N8-cyclopropyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide](/img/structure/B14110655.png)
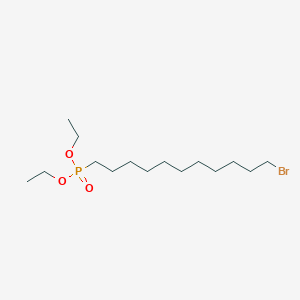
![5-(4-methylbenzyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14110673.png)
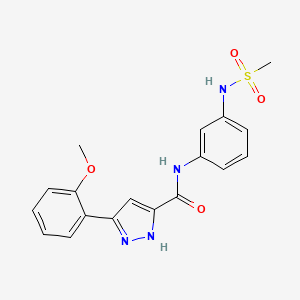
![3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-[4-(propan-2-yl)benzyl]propanamide](/img/structure/B14110678.png)
